Cas no 91214-21-0 (Diethyl 2-methylhexanedioate)

Diethyl 2-methylhexanedioate is a diester compound derived from 2-methylhexanedioic acid, characterized by its clear liquid form and mild ester-like odor. It serves as a versatile intermediate in organic synthesis, particularly in the production of specialty chemicals, fragrances, and pharmaceutical ingredients. The compound's ester groups enhance solubility in organic solvents, facilitating its use in reactions such as condensations and esterifications. Its branched alkyl chain contributes to controlled reactivity, making it suitable for fine-tuning polymer properties or synthesizing complex molecules. The product is typically stabilized for storage and handling, ensuring consistent performance in industrial and laboratory applications.
Diethyl 2-methylhexanedioate structure
Diethyl 2-methylhexanedioate structure
Product name:Diethyl 2-methylhexanedioate
CAS No:91214-21-0
MF:C11H20O4
MW:216.274104118347
MDL:MFCD28400605
CID:4308452
PubChem ID:568427

Diethyl 2-methylhexanedioate Chemical and Physical Properties

Names and Identifiers

    • Hexanedioic acid, 2-methyl-, diethyl ester
    • 2-Methyladipic acid diethyl ester
    • Pentane-1,4-dicarboxylic acid diethyl ester
    • Diethyl 2-methylhexanedioate
    • Hexanedioic acid, 2-methyl-, 1,6-diethyl ester
    • MFCD28400605
    • SCHEMBL9510213
    • Diethyl 2-methylhexane-1,6-dioate
    • QLCLLIFUBQYPTD-UHFFFAOYSA-N
    • Diethyl 2-methylhexanedioate #
    • 2-methyl-hexanedioic acid diethyl ester
    • 91214-21-0
    • MDL: MFCD28400605
    • Inchi: InChI=1S/C11H20O4/c1-4-14-10(12)8-6-7-9(3)11(13)15-5-2/h9H,4-8H2,1-3H3
    • InChI Key: QLCLLIFUBQYPTD-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 216.13615911Da
  • Monoisotopic Mass: 216.13615911Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 9
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6Ų
  • XLogP3: 1.9

Diethyl 2-methylhexanedioate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-19457143-1.0g
1,6-diethyl 2-methylhexanedioate
91214-21-0 95%
1.0g
$0.0 2022-12-06
TRC
D117750-500mg
Diethyl 2-methylhexanedioate
91214-21-0
500mg
$ 395.00 2022-06-06
TRC
D117750-1000mg
Diethyl 2-methylhexanedioate
91214-21-0
1g
$ 650.00 2022-06-06
abcr
AB276664-5 g
Diethyl 2-methylhexane-1,6-dioate; .
91214-21-0
5g
€650.00 2022-12-02
abcr
AB276664-1 g
Diethyl 2-methylhexane-1,6-dioate; .
91214-21-0
1g
€280.00 2022-12-02
abcr
AB276664-1g
Diethyl 2-methylhexane-1,6-dioate; .
91214-21-0
1g
€280.00 2024-04-16
abcr
AB276664-5g
Diethyl 2-methylhexane-1,6-dioate; .
91214-21-0
5g
€650.00 2024-04-16

Diethyl 2-methylhexanedioate Related Literature

Additional information on Diethyl 2-methylhexanedioate

Comprehensive Guide to Diethyl 2-methylhexanedioate (CAS No. 91214-21-0): Properties, Applications, and Industry Insights

Diethyl 2-methylhexanedioate, identified by its CAS number 91214-21-0, is a versatile ester compound widely utilized in the chemical and manufacturing industries. This compound, also known as diethyl 2-methyladipate, belongs to the family of dicarboxylic acid esters, which are pivotal in synthesizing polymers, fragrances, and specialty chemicals. Its molecular structure combines a hexanedioate backbone with a methyl group at the second carbon, enhancing its reactivity and solubility in organic solvents. The growing demand for sustainable plasticizers and bio-based chemicals has positioned this compound as a topic of interest among researchers and industrial stakeholders.

One of the most searched questions about Diethyl 2-methylhexanedioate revolves around its applications in green chemistry. As industries shift toward eco-friendly alternatives, this ester has gained attention as a potential substitute for conventional phthalate-based plasticizers. Its low toxicity and biodegradability make it suitable for use in cosmetic formulations, adhesives, and coatings. Recent studies highlight its role in improving the flexibility of biodegradable polymers, aligning with global trends like the European Green Deal and circular economy initiatives. Additionally, its mild fruity odor has sparked interest in the flavor and fragrance industry, where it serves as a precursor for synthetic aromas.

The synthesis of Diethyl 2-methylhexanedioate typically involves the esterification of 2-methyladipic acid with ethanol, a process optimized for high yield and minimal environmental impact. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) are employed to verify its purity, which is critical for pharmaceutical intermediates and high-performance materials. Researchers are also exploring its potential in energy storage systems, particularly as a solvent for lithium-ion batteries, due to its stable electrochemical properties.

From a commercial perspective, the market for Diethyl 2-methylhexanedioate is expanding, driven by its multifunctional role in diverse sectors. Suppliers emphasize batch consistency and regulatory compliance, especially for applications in food-contact materials and medical devices. FAQs often address its storage conditions (recommended at 15–25°C in airtight containers) and compatibility with other chemicals. As innovation continues, this compound is poised to play a key role in advancing sustainable industrial practices, making it a focal point for future R&D investments.

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Amadis Chemical Company Limited
(CAS:91214-21-0)Diethyl 2-methylhexanedioate
A1191031
Purity:99%/99%
Quantity:5g/1g
Price ($):385.0/166.0